N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide is an organic compound characterized by the presence of bromine, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide typically involves the bromination of 4-nitroaniline followed by sulfonation. One method involves using bromide-bromate salts in an aqueous acidic medium to achieve bromination . The reaction is carried out at ambient conditions, making it an environmentally friendly process. The product is then purified by filtration and washing with water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acid derivatives and other oxidized products.
Scientific Research Applications
N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-nitroaniline
Uniqueness
N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual functional groups allow for a broader range of applications and interactions in various fields.
Properties
IUPAC Name |
N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N3O6S/c13-10-5-8(17(20)21)6-11(14)12(10)15-24(22,23)9-3-1-7(2-4-9)16(18)19/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVRMIFNHYYWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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